6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile. This reaction is often catalyzed by various catalysts such as P2O5/SiO2, H3PO4/Al2O3, cellulose sulfuric acid, and starch sulfuric acid . The reaction is carried out under thermal solvent-free conditions, which makes it environmentally benign and efficient.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of heterogeneous reusable catalysts is preferred due to their cost-effectiveness and ease of separation from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, inflammation, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(3,4-diethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of both hydroxyl and amino groups on the phenyl ring, which enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry.
Properties
Molecular Formula |
C22H20N4O3 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H20N4O3/c1-2-6-16-20-19(13-9-10-17(27)18(28)11-13)15(12-23)21(24)29-22(20)26(25-16)14-7-4-3-5-8-14/h3-5,7-11,19,27-28H,2,6,24H2,1H3 |
InChI Key |
HUTVUFKXPDGNGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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